molecular formula C16H15N5O6S2 B13441310 O-Acetyl Cefdinir

O-Acetyl Cefdinir

Cat. No.: B13441310
M. Wt: 437.5 g/mol
InChI Key: YRWBNHLWCHTIPN-VINNURBNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Acetyl Cefdinir involves the acylation of Cefdinir with acetic anhydride. The process typically starts with the preparation of a protected thioester of Cefdinir, followed by acylation to introduce the acetoxyimino side chain . The reaction conditions often include the use of organic bases and water-miscible organic solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The production process is designed to be scalable and efficient, minimizing waste and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

O-Acetyl Cefdinir undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Mechanism of Action

Properties

Molecular Formula

C16H15N5O6S2

Molecular Weight

437.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H15N5O6S2/c1-3-7-4-28-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-6(2)22)8-5-29-16(17)18-8/h3,5,10,14H,1,4H2,2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m1/s1

InChI Key

YRWBNHLWCHTIPN-VINNURBNSA-N

Isomeric SMILES

CC(=O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O

Canonical SMILES

CC(=O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O

Origin of Product

United States

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